molecular formula C8H7F3O2 B8816263 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B8816263
M. Wt: 192.13 g/mol
InChI Key: MHTGXMCWGPMOFB-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,12-13H

InChI Key

MHTGXMCWGPMOFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Boron Tribromide (10 ml) (1M soln in DCM) was added to a solution of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol (1.5 g) in dichloromethane (20 ml). The reaction mixture was stirres at room temperature under a atmosphere of nitrogen for 56 hrs. The mixture was then partitioned between DCM (100 ml) and 1N HCl (100 ml), organics washed with water (100 ml), dried over magnesium sulfate, filtered and solvent removed in vacuuo to afford the title compound as a clear yellow oil (1.5 g). 1H NMR (CDCl3): δ 3.50 (bs, 1H), 5.25 (m, 1H), 6.73 (bs, 1H), 7.00 (m, 2H), 7.32 (d, J=2.56 Hz, 1H), 7.45 (m, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

9.3 g (100 mmol) of phenol and 3.9 g (25 mmol) of 75% fluoral hydrate are introduced into a 100 ml reactor. 5.0 g of hydrotalcite Mg6Al2(O4)16.4H2O are added. The mixture is heated at 100° C. for 5 hours. After treating the reaction medium according to the protocol described in Example 1, a yield of 88% of the corresponding alcohol is obtained with an ortho/para ratio equal to 1.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrotalcite
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

9.3 g (100 mmol) of phenol and 3.9 g (25 mmol) of 75% fluoral hydrate are introduced into a 100 ml reactor. 5.0 g of a catalyst are added and the mixture is heated at 50° C. for 5 hours. The nature of the catalyst employed and the yields of monocondensed products obtained, with their ortho/para ratio, are reported in Table I below.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two

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